molecular formula C24H16FN5O4 B3004977 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-07-3

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B3004977
CAS RN: 1031624-07-3
M. Wt: 457.421
InChI Key:
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Description

The compound "N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" is a novel synthetic molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests it is a triazoloquinazoline derivative, a class of compounds that have been extensively studied for various biological activities, including binding to the benzodiazepine receptor, antioxidant, antibacterial, antitumoral, and antihistaminic properties .

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives often involves multi-step reactions, including the formation of the triazolo ring and subsequent modifications to introduce various substituents that can alter the compound's biological activity. For example, a two-step synthesis starting with an anthranilonitrile and a hydrazide has been used to prepare compounds with high affinity for the benzodiazepine receptor . Similarly, condensation reactions have been employed to synthesize benzothiazole-based triazoloquinazoline derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by a fused triazolo ring to the quinazoline moiety. The presence of substituents like fluorophenyl groups and benzodioxolylmethyl groups can significantly influence the binding affinity and selectivity of these compounds to various biological targets. For instance, the introduction of a fluorine atom has been shown to enhance the activity of certain derivatives .

Chemical Reactions Analysis

Triazoloquinazoline derivatives can undergo various chemical reactions, including coupling and cyclization, to yield a diverse array of compounds with potential pharmacological activities. The reactivity of these compounds can be exploited to synthesize novel derivatives with improved biological properties. For example, the reaction of 4-thioxo-1,3-benzothiazines with thiocarbohydrazide has been used to synthesize mesoionic 1,3,4-triazolo[3,2-c]quinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties are influenced by the molecular structure and the nature of the substituents. For instance, the introduction of a benzyl group has been shown to affect the H1-antihistaminic activity and reduce the sedative effect of certain triazoloquinazoline derivatives . The compound's spectral properties, including UV-visible and fluorescence, can also be indicative of its potential applications, as seen in the synthesis of nucleosides with fluorescence interest .

Scientific Research Applications

Synthesis and Potential Biological Activity

  • Computer Prediction of Biological Activity : Danylchenko, Drushlyak, and Kovalenko (2016) conducted a study on the synthesis of compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. They used computer prediction to explore the potential biological activity of these compounds, identifying them as candidates for treating male reproductive and erectile dysfunction, with low toxicity profiles Danylchenko, Drushlyak, & Kovalenko, 2016.

Antibacterial Properties

  • Antibacterial Evaluation : Gineinah (2001) synthesized a series of compounds, including triazoloquinazolines, which demonstrated significant antibacterial potency. This suggests potential antibacterial applications for similar structures like N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide Gineinah, 2001.

Anticancer Potential

  • Anticancer Activity : Reddy et al. (2015) explored the anticancer properties of 1,2,4-triazoloquinoline derivatives. These findings are relevant because they highlight the potential of similar compounds, such as N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, in cancer treatment Reddy et al., 2015.

Neuropharmacological Applications

  • Binding Activity to Benzodiazepine Receptors : Francis et al. (1991) investigated compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, finding that some had significant binding affinity to benzodiazepine receptors. This suggests potential neuropharmacological applications Francis et al., 1991.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN5O4/c25-16-3-1-2-14(9-16)21-22-27-24(32)17-6-5-15(10-18(17)30(22)29-28-21)23(31)26-11-13-4-7-19-20(8-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSACGCNMAAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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